2,5-Dimethyl-2-hexanol
Description
Significance of Tertiary Alcohol Architectures in Chemical Synthesis Research
Tertiary alcohols are organic compounds distinguished by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms. cymitquimica.com This structural feature imparts distinct chemical properties that are of considerable interest in synthetic organic chemistry. Their architecture is prevalent in numerous natural products, pharmaceuticals, and other biologically active molecules, making their synthesis a key area of research. nih.gov
Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. solubilityofthings.combyjus.com This stability can be advantageous in multi-step syntheses. However, they are more reactive in reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions. ck12.orglibretexts.org The three alkyl groups attached to the carbinol carbon stabilize the resulting tertiary carbocation through an inductive effect, facilitating reactions like dehydration and substitution with strong acids. ck12.orgstackexchange.com
The synthesis of chiral tertiary alcohols, which are crucial components of many bioactive compounds, presents a significant challenge and is an active area of research. sioc-journal.cn The development of efficient and stereoselective methods for their preparation is a testament to the importance of this class of molecules in modern organic synthesis. nih.gov
Scope of Academic Inquiry for Branched Alkanols, with Focus on 2,5-Dimethyl-2-hexanol
Branched alkanols, a sub-class of alcohols, have been the subject of various academic studies to understand the relationship between their structure and chemical behavior. Research has explored how the position of the hydroxyl group and the branching of the alkyl chain influence properties like reactivity and physical characteristics. nih.govingentaconnect.com Studies have shown that the potency of branched-chain alkanols as skin permeation enhancers, for instance, decreases as the hydroxyl group moves towards the center of the alkyl chain. nih.govingentaconnect.com
This compound serves as a specific example of a branched tertiary alcohol. cymitquimica.com Its structure, featuring a hydroxyl group on a tertiary carbon and a branched alkyl chain, makes it a valuable subject for investigating the interplay of steric and electronic effects on reactivity. Academic inquiry into this compound includes its synthesis, characterization of its physical and chemical properties, and its utility as an intermediate in organic synthesis. cymitquimica.comsolubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylhexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-6-8(3,4)9/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUIYNHIEXIFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190763 | |
| Record name | 2,5-Dimethylhexan-2-ol | |
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Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3730-60-7 | |
| Record name | 2,5-Dimethyl-2-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3730-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethyl-2-hexanol | |
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| Record name | 2,5-DIMETHYL-2-HEXANOL | |
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| Record name | 2,5-Dimethylhexan-2-ol | |
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| Record name | 2,5-dimethylhexan-2-ol | |
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| Record name | 2,5-Dimethyl-2-hexanol | |
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Reaction Mechanisms and Chemical Transformations of 2,5 Dimethyl 2 Hexanol
Mechanistic Investigations of Alcohol Reactivity
The reactivity of alcohols is a cornerstone of organic chemistry, with branched structures like 2,5-dimethyl-2-hexanol presenting unique mechanistic pathways due to steric and electronic effects.
Hydroxyl Radical (OH) Reaction Mechanisms in Branched Alcohols
The atmospheric oxidation of alcohols is primarily initiated by their reaction with the hydroxyl radical (OH). scielo.br For branched-chain alcohols, the reaction mechanism proceeds via hydrogen atom abstraction from C-H bonds. scielo.brscielo.br Abstraction from the O-H bond is considered negligible in these reactions. scielo.brscielo.br The specific site of H-atom abstraction is determined by the C-H bond strength, with weaker bonds being more susceptible to attack. scielo.br
In the case of this compound, the structure contains primary, secondary, and tertiary C-H bonds. The major reaction pathway is expected to involve H-atom abstraction from the weakest C-H bond to form a stable alkyl radical. scielo.br Studies on similar branched alcohols, such as 2,4-dimethyl-2-pentanol, indicate that a major pathway involves abstraction from the tertiary C-H bond. scielo.br For tert-butyl alcohol, a similar tertiary alcohol, the reaction with OH radicals leads to the formation of an alkyl radical via H-atom abstraction, which then reacts with oxygen. scielo.br This subsequent radical decomposes through C-C bond cleavage to yield products like acetone (B3395972) and formaldehyde. scielo.br
The general mechanism for the reaction of a branched alcohol with an OH radical can be summarized as follows:
H-atom Abstraction: The OH radical abstracts a hydrogen atom from a C-H bond, forming water and an alkyl radical. harvard.edu
Oxygen Addition: The resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). scielo.br
Further Reactions: The peroxy radical can then undergo further reactions, for example, with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). scielo.br
Decomposition: The alkoxy radical may decompose, often via C-C bond scission, to yield smaller carbonyl compounds. scielo.br
Hydrogen Atom Abstraction Pathways from Tertiary C-H and O-H Bonds
Hydrogen atom transfer (HAT) is a fundamental reaction step where the rate of abstraction is influenced by bond dissociation enthalpy (BDE) and polar effects in the transition state. nih.gov In alcohols, the reactivity of C-H bonds proximal to the hydroxyl group is generally higher than that of more distant C-H bonds. d-nb.info However, the selective functionalization of specific C-H bonds remains a challenge. nih.govd-nb.info
The reaction of alcohols with radicals like the hydroxyl radical overwhelmingly favors H-atom abstraction from a C-H bond over the O-H bond. scielo.brscielo.br While the O-H bond is polar, its bond dissociation energy is typically higher than that of a tertiary C-H bond, making the latter more susceptible to radical abstraction.
Recent studies have shown that hydrogen bonding can play a crucial role in activating C-H bonds. nih.govprinceton.edu Intermolecular hydrogen bonding between an alcohol's hydroxyl group and a suitable acceptor molecule can polarize and weaken the adjacent C-H bond, thereby facilitating its abstraction. nih.gov This effect, known as H-bond–assisted C–H activation, can enhance the rate and selectivity of HAT reactions at the α-carbon position. nih.govprinceton.edu For this compound, this principle suggests that while the tertiary C-H bond at position 5 is inherently reactive, the C-H bonds on the methyl groups at the C2 position could also be activated through this mechanism under specific catalytic conditions.
| Bond Type in this compound | Relative Reactivity toward H-atom Abstraction | Notes |
| Tertiary C-H (at C5) | High | Generally the weakest C-H bond, making it a primary target for radical abstraction. scielo.br |
| O-H | Low | Abstraction from the O-H bond by OH radicals is negligible compared to C-H abstraction. scielo.brscielo.br |
| Secondary C-H (at C3, C4) | Moderate | Stronger than tertiary C-H bonds but weaker than primary ones. |
| Primary C-H (at C1, C6, and methyls on C2, C5) | Low | Strongest C-H bonds, least likely to undergo abstraction. |
Reaction Mechanisms with o-Benzynes: Addition vs. Dihydrogen Transfer
The reaction of alcohols with highly reactive intermediates like o-benzynes can proceed through competing pathways. nih.govacs.org Two primary mechanisms have been identified for primary and secondary alcohols: dihydrogen transfer and addition. umn.edu
Dihydrogen Transfer: This is a redox reaction where the alcohol transfers its carbinol C-H and hydroxyl O-H hydrogens to the benzyne. nih.govacs.org This process is first-order in the alcohol and results in a reduced benzenoid product and a corresponding ketone or aldehyde. nih.govumn.edu
Addition: This reaction leads to the formation of an alkyl phenyl ether. nih.gov Mechanistic studies have revealed this pathway to be second-order in alcohol, suggesting a more complex mechanism possibly involving an alcohol dimer acting as the nucleophile. acs.orgumn.edu
For tertiary alcohols like this compound, the dihydrogen transfer pathway from the carbinol carbon is not possible due to the absence of a hydrogen atom at this position. However, reactions can still occur. When o-benzyne is generated under neutral conditions in the presence of tert-butanol (B103910) (a similar tertiary alcohol), the primary product is the corresponding tert-butyl phenyl ether, formed via an addition reaction. nih.gov This suggests that for this compound, the expected reaction with o-benzyne would be nucleophilic addition of the alcohol to one of the sp-hybridized carbons of the benzyne, leading to the formation of 2-(2,5-dimethylhexan-2-yloxy)benzene.
Functional Group Interconversion at the Tertiary Hydroxyl Center
The tertiary hydroxyl group is the most prominent functional group in this compound, and its transformation is key to synthesizing a variety of derivatives.
Nucleophilic Substitution Reactions (SN1/SN2 Pathways) of Tertiary Alcohols
The hydroxyl group (-OH) in an alcohol is a poor leaving group. masterorganicchemistry.com Therefore, for nucleophilic substitution to occur, it must first be protonated by a strong acid to form an alkyloxonium ion (R-OH₂⁺), which has a much better leaving group: water (H₂O). masterorganicchemistry.comsketchy.com
Tertiary alcohols, such as this compound, exclusively undergo nucleophilic substitution via the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism . masterorganicchemistry.comjackwestin.com The Sₙ2 pathway is sterically hindered by the three alkyl groups attached to the carbinol carbon, which prevent the backside attack required for an Sₙ2 reaction. jackwestin.com
The Sₙ1 mechanism for this compound proceeds in two main steps after initial protonation:
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation (the 2,5-dimethylhexan-2-yl cation). This is the slow, rate-determining step of the reaction. byjus.comyoutube.com The stability of the tertiary carbocation is the primary reason tertiary alcohols favor the Sₙ1 pathway. jackwestin.com
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which would lead to a racemic mixture if the carbon were chiral. The nucleophile then forms a new bond with the carbon, yielding the final substitution product. byjus.comyoutube.com
| Feature | Sₙ1 Mechanism (Tertiary Alcohols) | Sₙ2 Mechanism (Primary Alcohols) |
| Rate Determining Step | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Nucleophile] |
| Intermediate | Carbocation formed. youtube.com | No intermediate; concerted reaction. byjus.com |
| Stereochemistry | Racemization (if chiral center is formed). | Inversion of configuration. youtube.com |
| Substrate Reactivity | 3° > 2° >> 1° jackwestin.com | 1° > 2° >> 3° jackwestin.com |
| Leaving Group | Requires a good leaving group (e.g., H₂O after protonation). masterorganicchemistry.com | Requires a good leaving group. |
| Steric Hindrance | Favored by sterically hindered substrates. | Inhibited by steric hindrance. sketchy.com |
O-H Functionalization with Diazoacetates: Photochemical Mechanisms
The functionalization of the O-H bond in alcohols with diazo compounds provides a route to ethers. nih.gov For unreactive or sterically hindered alcohols like this compound, photochemical methods have proven effective. nih.govnih.gov
Two prominent photochemical mechanisms have been proposed:
Photoinduced Proton-Transfer: In this mechanism, the alcohol and the diazoacetate first form a hydrogen-bonded complex. nih.govacs.org Upon photoexcitation, a proton is transferred from the alcohol's hydroxyl group to the diazo carbon. This creates an ion pair, which then undergoes nucleophilic substitution (Sₙ1 or Sₙ2-like) to eliminate nitrogen gas (N₂) and form the ether product. nih.govresearchgate.net This pathway avoids the formation of a free carbene. nih.gov
Carbene Insertion: An alternative pathway involves the initial photolysis of the diazo compound to release N₂ and generate a highly reactive singlet carbene. nih.govresearchgate.net This carbene can then undergo a direct O-H insertion reaction with the alcohol. nih.gov For tertiary alcohols, computational studies have suggested that this insertion proceeds through a concerted, three-membered-ring transition state. nih.gov This method is particularly useful for creating hindered ethers that are difficult to access through other synthetic routes. nih.gov
These photochemical strategies are advantageous as they often proceed under mild conditions and can accommodate a wide range of functional groups. nih.gov
Rearrangement Studies in Tertiary Alcohol Transformations
The acid-catalyzed dehydration of tertiary alcohols, such as this compound, is a classic example of a reaction that can proceed through carbocation intermediates, making it a focal point for studying molecular rearrangements. These transformations are typically governed by the E1 elimination mechanism, which involves the formation of a carbocation followed by the loss of a proton to form an alkene. The stability of the carbocation intermediate is a critical factor that dictates the reaction pathway and the distribution of products.
The reaction is initiated by the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a carbocation. For this compound, this process yields the 2,5-dimethylhexan-2-yl cation, a tertiary carbocation.
(CH₃)₂C(OH)CH₂CH₂CH(CH₃)₂ + H⁺ ⇌ (CH₃)₂C(OH₂⁺)CH₂CH₂CH(CH₃)₂ (CH₃)₂C(OH₂⁺)CH₂CH₂CH(CH₃)₂ → (CH₃)₂C⁺CH₂CH₂CH(CH₃)₂ + H₂O
This initial tertiary carbocation is relatively stable. According to chemical principles, carbocation rearrangements, such as hydride or alkyl shifts, typically occur if they lead to the formation of a more stable or equally stable carbocation. In the case of the 2,5-dimethylhexan-2-yl cation, a 1,2-hydride shift from the adjacent methylene (B1212753) group (C3) would result in a less stable secondary carbocation, making this particular shift unfavorable.
Consequently, the primary products of the dehydration of this compound are expected to arise directly from the deprotonation of the initial tertiary carbocation. Deprotonation can occur from two different adjacent carbons, leading to the formation of isomeric alkenes.
Path A: Deprotonation from a C1 methyl group. This pathway yields 2,5-dimethyl-1-hexene (B1584997) .
Path B: Deprotonation from the C3 methylene group. This pathway yields 2,5-dimethyl-2-hexene (B165584) .
According to Zaitsev's rule, in elimination reactions, the more substituted (and therefore more stable) alkene is the major product. Comparing the two products, 2,5-dimethyl-1-hexene is a disubstituted alkene, while 2,5-dimethyl-2-hexene is a more stable trisubstituted alkene. Therefore, 2,5-dimethyl-2-hexene is predicted to be the major product of the reaction. chegg.comchegg.com
While significant rearrangement of the carbon skeleton is not anticipated due to the stability of the initial tertiary carbocation, the product distribution can be influenced by reaction conditions such as temperature and the type of acid catalyst used. Research on the dehydration of similar alcohols often reveals a mixture of products, even when one is thermodynamically favored. For example, studies on the dehydration of 2-hexanol (B165339) show the formation of both 1-hexene (B165129) and 2-hexene (B8810679) isomers. rsc.org Although specific quantitative data for this compound is not extensively published, the expected outcome is a mixture dominated by the Zaitsev product.
Table 1: Expected Products from the Dehydration of this compound This table is based on established chemical principles (E1 elimination and Zaitsev's Rule) as specific experimental yield data from a single source was not available in the provided search results.
| Starting Material | Product | IUPAC Name | Alkene Substitution | Expected Yield |
|---|---|---|---|---|
| This compound | (CH₃)₂C(H)C(H)=C(CH₃)CH₂CH(CH₃)₂ | 2,5-Dimethyl-1-hexene | Disubstituted | Minor |
| This compound | (CH₃)₂C=CHCH₂CH(CH₃)₂ | 2,5-Dimethyl-2-hexene | Trisubstituted | Major |
It is important to note that while 1,2-shifts are the most common form of carbocation rearrangement, more distant hydride shifts (e.g., 1,3, 1,4, or 1,5) can occur under certain conditions, potentially leading to a more complex mixture of isomeric dimethylhexenes. However, these are generally considered less probable pathways unless they lead to a significantly more stable intermediate.
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a fundamental tool for probing the molecular structure of this compound and observing its transformations during chemical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial relationships of atoms within the molecule. emory.edu
In a typical ¹H NMR spectrum, the different proton environments of this compound give rise to distinct signals. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the methyl groups attached to the carbon bearing the hydroxyl group (C2) would appear at a different chemical shift compared to the methyl groups at the C5 position.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. azom.com Each unique carbon atom in this compound produces a separate signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, further aiding in the complete structural assignment. azom.com For example, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons. A COSY spectrum reveals proton-proton couplings, helping to identify adjacent protons in the carbon chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₃) | ~ 0.8-0.9 | ~ 22-25 |
| C2 (C-OH) | - | ~ 70-73 |
| C3 (CH₂) | ~ 1.3-1.5 | ~ 40-43 |
| C4 (CH₂) | ~ 1.1-1.3 | ~ 23-26 |
| C5 (CH) | ~ 1.5-1.7 | ~ 28-31 |
| C6 (CH₃) | ~ 1.1-1.2 | ~ 24-27 |
| C2-CH₃ | ~ 1.1-1.2 | ~ 29-32 |
| OH | Variable | - |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. wvu.edu For this compound, the most prominent feature in its IR spectrum is the absorption band corresponding to the hydroxyl (-OH) group.
The O-H stretching vibration of an alcohol typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. libretexts.org The broadening of this peak is due to hydrogen bonding between alcohol molecules. The spectrum also displays C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region. wvu.edu The C-O stretching vibration for a tertiary alcohol like this compound is expected to appear in the 1100-1200 cm⁻¹ range. The presence and position of these characteristic absorption bands provide clear evidence for the alcoholic nature of the compound. nist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | Strong, Broad |
| C-H | Stretching | 2850-3000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 130.23 g/mol . nist.govnist.govscbt.comfishersci.ca
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 130. chemicalbook.com However, for tertiary alcohols, the molecular ion peak is often weak or absent due to the ease of fragmentation. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 112 (M-18). Another significant fragmentation is the alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this can lead to the formation of a stable oxonium ion. The most abundant peak (base peak) in the spectrum is often observed at m/z 59, corresponding to the [C₃H₇O]⁺ ion formed by the cleavage between C2 and C3. chemicalbook.com Other significant fragments can be seen at m/z 97 and 115. chemicalbook.com
Table 3: Common Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 130 | [C₈H₁₈O]⁺ (Molecular Ion) |
| 115 | [C₈H₁₅]⁺ (Loss of CH₃) |
| 112 | [C₈H₁₆]⁺ (Loss of H₂O) |
| 97 | [C₇H₁₃]⁺ |
| 59 | [C₃H₇O]⁺ (Base Peak) |
Data sourced from NIST WebBook and ChemicalBook. nist.govchemicalbook.com
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for determining its purity.
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. tcichemicals.com In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram, with a specific retention time under defined conditions. avantorsciences.comthermofisher.com
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be employed for the analysis of this compound, especially when dealing with less volatile mixtures or for preparative scale separations. nih.gov In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and passed through a column packed with a solid adsorbent (stationary phase). The separation is based on the compound's affinity for the stationary and mobile phases.
Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-NMR) for Complex Mixture Characterization
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing a powerful tool for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive technique that couples a gas chromatograph with a mass spectrometer. jmchemsci.com As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the positive identification of this compound even in complex matrices, such as in the analysis of volatile organic compounds in the atmosphere or in food and beverage samples. copernicus.orgchesci.comlongdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is analogous to GC-MS but uses a liquid chromatograph for the separation. This technique is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a more specialized hyphenated technique that combines the separation capabilities of HPLC with the structural elucidation power of NMR. This allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information for each component in a complex mixture.
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, sulfur, and oxygen) within a compound. For an organic compound like this compound, this process is crucial for verifying its empirical and molecular formula, thus confirming its elemental composition. The most common method for determining the carbon and hydrogen content in organic compounds is combustion analysis. preparatorychemistry.com
In a typical combustion analysis procedure, a precisely weighed sample of the compound is completely burned in a stream of pure oxygen. This combustion converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). preparatorychemistry.com These combustion products are then passed through separate absorption tubes. One tube contains a substance that absorbs water, and another contains a substance that absorbs carbon dioxide. preparatorychemistry.com By weighing these tubes before and after the combustion, the masses of H₂O and CO₂ produced can be determined. From these masses, the mass and percentage of hydrogen and carbon in the original sample are calculated. preparatorychemistry.com
The oxygen content is generally not measured directly but is determined by difference. mdpi.com The combined mass of carbon and hydrogen is subtracted from the initial total mass of the organic sample, with the remainder assumed to be oxygen. Modern elemental analyzers, often called CHNSO analyzers, have automated this process and frequently integrate gas chromatography (GC) systems to separate and quantify the gaseous combustion products. mdpi.com
The molecular formula for this compound is C₈H₁₈O. scbt.comavantorsciences.comnih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 130.23 g/mol . scbt.comavantorsciences.comnih.govfishersci.ca
Theoretical Elemental Composition of this compound
The table below outlines the expected mass percentages of Carbon, Hydrogen, and Oxygen based on the compound's molecular formula (C₈H₁₈O).
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass per Element ( g/mol ) | Percentage Composition (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 73.78% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 13.93% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 12.29% |
| Total | 130.224 | 100.00% |
Research findings from experimental elemental analysis would be expected to yield results that closely align with these theoretical values. Minor deviations between theoretical and experimental values are anticipated due to instrumental limitations and experimental error.
Illustrative Experimental Data from Combustion Analysis
The following table presents a hypothetical set of results from a combustion analysis of a 15.00 mg sample of this compound to illustrate the data obtained from such an experiment.
| Measurement | Value |
| Initial Sample Mass | 15.00 mg |
| Mass of CO₂ Produced | 43.15 mg |
| Mass of H₂O Produced | 20.92 mg |
From this illustrative data, the experimental elemental composition is determined:
| Element | Calculation | Experimental Mass (mg) | Experimental Percentage (%) |
| Carbon (C) | (43.15 mg CO₂ / 44.01 g/mol CO₂) * 12.01 g/mol C | 11.78 | 78.53% |
| Hydrogen (H) | (20.92 mg H₂O / 18.016 g/mol H₂O) * 2.016 g/mol H | 2.34 | 15.60% |
| Oxygen (O) | 15.00 mg - (11.78 mg + 2.34 mg) | 0.88 | 5.87% |
Applications in Organic Synthesis Research
2,5-Dimethyl-2-hexanol serves as a useful intermediate in organic synthesis. cymitquimica.comsolubilityofthings.com Its ability to undergo various reactions makes it a valuable building block for the creation of other chemical compounds. solubilityofthings.com The branched structure can introduce specific steric effects that influence the reactivity and properties of the molecules it is incorporated into. cymitquimica.com While specific industrial applications may not be extensively documented, its role as a model compound for studying the behavior of branched tertiary alcohols is significant in academic research. nih.gov
Computational Chemistry and Theoretical Studies on 2,5 Dimethyl 2 Hexanol Analogs
Quantum Chemical Analysis of Molecular Properties
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely used to predict the intrinsic properties of molecules. These calculations provide a foundational understanding of a molecule's structure, stability, and spectroscopic characteristics.
The Zero-Point Energy (ZPE) is the lowest possible energy that a quantum mechanical system may have, arising from the vibrational motion of the atoms even at 0 Kelvin. It is a critical correction when comparing calculated electronic energies with experimental thermochemical data. ZPE is calculated from the sum of the energies of all fundamental vibrational modes, typically within the harmonic oscillator approximation.
Computational studies on tertiary alcohol analogs involve the calculation of harmonic vibrational frequencies to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface and to determine the ZPE. researchgate.net For instance, in studies of reaction kinetics, such as the reaction of HO₂ with tert-butanol (B103910), ZPEs are calculated based on scaled vibrational frequencies to account for anharmonicity and systematic errors in the computational method. kaust.edu.sa
A key vibrational mode in alcohols is the O-H stretching frequency, which is sensitive to the molecular environment and intramolecular interactions. Calculations on tert-butyl hydroperoxide, a related molecule, show that deficiencies in calculated vibrational frequencies can arise from the omission of certain vibrational modes in reduced-dimensionality models, highlighting the complexity of accurately modeling these systems. aip.org For tert-butanol itself, the O-H stretching fundamental oscillator strength is on the order of 10⁻⁶. otago.ac.nz
Table 1: Calculated O-H Stretching Frequencies for tert-Butanol (TBA) Analogues
This table is representative of typical computational results for tertiary alcohols. Specific values can vary based on the level of theory and basis set used.
| Compound | Method/Basis Set | Calculated O-H Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| tert-butanol impurity | - | Similar to TBHP | aip.org |
Rotational constants (A, B, C) are inversely related to the principal moments of inertia of a molecule and can be determined with high precision from microwave spectroscopy. Theoretical calculations can predict these constants from the optimized molecular geometry, providing a crucial link between theory and experiment for structure validation. The molecular dipole moment, a measure of charge polarity, is another key property that governs intermolecular interactions and is readily calculated.
While a full set of calculated rotational constants for tert-butanol monomer was not found in the surveyed literature, studies on its dimer and close analogs are available. For example, rotational constants for tert-butylthiol, where the hydroxyl group is replaced by a thiol group, have been calculated using DFT (B3LYP/aug-cc-pVTZ). otago.ac.nz These values show good agreement with experimental data, demonstrating the accuracy of the computational approach. otago.ac.nz Computational work on tert-butanol has also been used to predict its dipole moment to aid in the analysis of its rotational spectrum. core.ac.uk
Table 2: Calculated and Experimental Rotational Constants for tert-butylthiol
Data for tert-butylthiol, an analog of tert-butanol, illustrating the accuracy of computational methods.
| Rotational Constant | Calculated (B3LYP/aug-cc-pVTZ) (MHz) | Experimental (MHz) |
|---|---|---|
| A | 4471.93 | 4478.1004 |
| B | 2964.33 | 2998.9357 |
| C | 2938.00 | 2970.1157 |
Source: Adapted from VIBRATIONAL OVERTONE INTENSITIES AND INTRAMOLECULAR INTERACTIONS, OUR Archive - University of Otago. otago.ac.nz
Modeling of Intermolecular Interactions and Solvent Effects
The behavior of alcohols in the liquid phase is dominated by hydrogen bonding and other non-covalent interactions. Computational simulations, particularly Molecular Dynamics (MD), are essential for exploring the structure and dynamics of these complex liquids.
MD simulations of tert-butanol (TBA)-water mixtures using the Effective Fragment Potential (EFP) method, where parameters are derived from ab initio calculations, have provided detailed insights into their solution structure. researchgate.net These simulations show that at low TBA concentrations, the structure of water is enhanced, and the components are not homogeneously mixed at the molecular level. researchgate.net Analysis of the energy components reveals that while electrostatic and exchange-repulsion are the largest contributors to the potential energy, the relative importance of polarization and dispersion forces changes with concentration. researchgate.net
Table 3: Interaction Energies for tert-butanol (TBA) and Water Dimers
Comparison of interaction energies calculated with the ab initio MP2 method and the computationally less expensive EFPm model.
| Dimer Configuration | EFPm Interaction Energy (kcal/mol) | MP2 Interaction Energy (kcal/mol) |
|---|---|---|
| Water (donor) - TBA (acceptor) | -6.2 | -6.2 |
| TBA (donor) - Water (acceptor) | -5.1 | -4.9 |
| Water - Water | -5.2 | -5.0 |
Source: Adapted from Intermolecular Interactions in Complex Liquids: Effective Fragment Potential Investigation of Water−tert-Butanol Mixtures, Purdue Chemistry. researchgate.net
Solvent effects can significantly alter reaction rates. The acid-catalyzed dehydration of tert-butanol has been modeled using a multiscale DFT/MD approach to understand how different solvent mixtures affect the activation free energy. acs.org The addition of a cosolvent like dimethyl sulfoxide (B87167) (DMSO) to water stabilizes both the initial state (protonated alcohol) and the transition state. acs.org For t-butanol dehydration, 90 wt % DMSO stabilizes the initial state more than the transition state, leading to a 5 kJ/mol increase in the activation free energy compared to pure water. acs.org
Reaction Pathway Elucidation and Transition State Analysis
The acid-catalyzed dehydration of tertiary alcohols is a classic organic reaction believed to proceed via an E1 elimination mechanism. Computational studies are used to map the potential energy surface of this reaction, identifying the structures of intermediates and transition states and calculating the associated energy barriers (activation energies).
Theoretical modeling of tert-butanol dehydration confirms the E1 mechanism, which involves three key steps:
Protonation of the alcohol's hydroxyl group to form a good leaving group (water).
Departure of the water molecule to form a stable tertiary carbocation intermediate.
Deprotonation from an adjacent carbon by a weak base (e.g., water or another alcohol molecule) to form the alkene.
DFT calculations have been used to optimize the geometry of the protonated state and the subsequent transition state for C-O bond cleavage. acs.org This cleavage to form the carbocation is typically the rate-limiting step. Studies on various butanol isomers on polyoxometalate acid catalysts confirm that the kinetically relevant step involves a late carbenium-ion-type transition state. The stability of this carbocation intermediate is a key reason why tertiary alcohols like tert-butanol dehydrate more readily than primary or secondary alcohols.
Table 4: Apparent Activation Energies for tert-butanol Dehydration on Catalytic Surfaces
| Catalyst | Condition | Apparent Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Native TiO₂ | - | ~130 |
Adsorption Complexes and Binding Energy Studies on Catalytic Surfaces
Heterogeneous catalysis is crucial for many industrial processes, including alcohol dehydration. Understanding how molecules like 2,5-dimethyl-2-hexanol and its analogs interact with catalyst surfaces is key to designing more efficient catalysts. DFT calculations can model the adsorption of molecules on surfaces, determine the most stable adsorption geometries, and calculate the binding energy.
The adsorption of tert-butanol on metal oxide surfaces such as titania (TiO₂) and alumina (B75360) (Al₂O₃) has been investigated using periodic DFT methods. These calculations reveal that TBA binds more strongly to the α-Al₂O₃ (0001) surface than to the anatase TiO₂ (101) surface. The presence of water, which is both a solvent and a product of dehydration, significantly impacts the adsorption process. On partially hydrated surfaces, the adsorption energy of TBA is computed to be -117.1 kJ mol⁻¹ on α-Al₂O₃ and -119.0 kJ mol⁻¹ on a-TiO₂. The exchange of one adsorbed water molecule for a tert-butanol molecule on the α-Al₂O₃ (0001) surface is energetically favorable by -37.3 kJ mol⁻¹. These strong interactions are driven by the formation of a bond between the alcohol's oxygen and an under-coordinated metal site (e.g., Al) on the surface.
Table 5: Calculated Adsorption Energies of tert-butanol (TBA) and Water on Metal Oxide Surfaces
| Adsorbate | Surface | Adsorption Energy (kJ/mol) |
|---|---|---|
| tert-butanol | α-Al₂O₃ (0001) | -153.1 |
| tert-butanol | a-TiO₂ (101) | -119.0 |
| Water | α-Al₂O₃ (0001) | -86.2 to -111.2 |
| Water | a-TiO₂ (101) | -86.2 to -111.2 |
Source: Adapted from Removal and Oxidation of Low Concentration tert-Butanol from Potable Water using Nonthermal Plasma Coupled with Metal Oxide Adsorption, ACS Publications.
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| tert-butanol |
| tert-butyl hydroperoxide |
| tert-butylthiol |
| Dimethyl sulfoxide (DMSO) |
| Titania (Titanium dioxide, TiO₂) |
| Alumina (Aluminum oxide, Al₂O₃) |
| Water |
Biotransformation and Environmental Degradation Pathways of Branched Alcohols
Microbial Degradation of Branched-Chain Alcohols
Microorganisms play a crucial role in the breakdown of branched-chain alcohols in soil and water. The structural complexity of these molecules, particularly the presence of tertiary carbon atoms, influences their susceptibility to microbial attack. Generally, increased branching tends to decrease the rate of biodegradation compared to their linear counterparts.
While specific studies on the microbial degradation of 2,5-dimethyl-2-hexanol are limited, the metabolic pathways for other tertiary alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), have been elucidated and serve as valuable models. Aerobic degradation is the primary mechanism, often initiated by monooxygenase enzymes that introduce an oxygen atom into the molecule, thereby "activating" it for further breakdown. studylib.net
For tertiary alcohols, this initial hydroxylation can lead to the formation of diols. For instance, the degradation of TBA is proposed to proceed via hydroxylation to 2-methylpropan-1,2-diol, which is then further oxidized. nih.govnih.gov A similar, albeit more complex, branched pathway is anticipated for larger tertiary alcohols like TAA, which has multiple potential hydroxylation sites. nih.gov Some bacteria, such as Aquincola tertiaricarbonis L108, have been shown to degrade TAA through a desaturation reaction, forming an unsaturated alcohol, which is then further metabolized. nih.govnih.gov This desaturase activity represents an alternative initial step to hydroxylation.
Fungi are also known to possess diverse enzymatic systems capable of degrading a wide range of hydrocarbons and alcohols. nih.gov Fungal alcohol dehydrogenases, for example, exhibit activity with various linear and branched-chain alcohols. nih.gov The degradation of branched-chain alkanes, the parent compounds of these alcohols, often proceeds through terminal or subterminal oxidation to form primary or secondary alcohols, which are then further metabolized. nih.govnih.gov
Enzymatic Pathways in Alcohol Metabolism (e.g., Ehrlich Pathway)
A key metabolic route for the formation of branched-chain higher alcohols (BCHAs) in many microorganisms, particularly yeasts like Saccharomyces cerevisiae, is the Ehrlich pathway. nih.gov This pathway is responsible for the conversion of amino acids into their corresponding fusel alcohols, which are important flavor and aroma compounds in fermented beverages.
The Ehrlich pathway involves a three-step enzymatic sequence:
Transamination: The amino acid is deaminated to form an α-keto acid.
Decarboxylation: The α-keto acid is decarboxylated to yield an aldehyde with one less carbon atom than the original amino acid.
Reduction: The aldehyde is reduced to the corresponding alcohol.
For example, the branched-chain amino acid leucine (B10760876) is converted to 3-methyl-1-butanol (isoamyl alcohol) via this pathway. researchgate.netasm.org Similarly, isoleucine and valine are converted to 2-methyl-1-butanol (B89646) and 2-methyl-1-propanol (B41256) (isobutanol), respectively. nih.govresearchgate.netyeastgenome.org While this compound is a C8 alcohol and not a direct product of the canonical Ehrlich pathway acting on common amino acids, the fundamental enzymatic reactions of this pathway are central to the metabolism of branched-chain structures in microorganisms.
The table below illustrates the relationship between precursor amino acids and their corresponding fusel alcohol products via the Ehrlich pathway.
| Precursor Amino Acid | Corresponding Fusel Alcohol |
| Leucine | 3-Methyl-1-butanol (Isoamyl alcohol) |
| Isoleucine | 2-Methyl-1-butanol |
| Valine | 2-Methyl-1-propanol (Isobutanol) |
| Phenylalanine | 2-Phenylethanol |
| Tryptophan | Tryptophol |
| Methionine | 3-(Methylthio)-1-propanol (Methionol) |
This table is based on established knowledge of the Ehrlich pathway.
Bioproduction of Branched-Chain Higher Alcohols (BCHAs)
There is significant interest in the microbial production of BCHAs as potential biofuels and chemical feedstocks due to their higher energy density and lower hygroscopicity compared to ethanol. researchgate.netnih.gov Metabolic engineering strategies in microorganisms like Escherichia coli and Saccharomyces cerevisiae have been employed to enhance the production of these compounds. nih.gov
These strategies often involve redirecting intermediates from the host's amino acid biosynthesis pathways towards alcohol production. By overexpressing key enzymes such as ketoisovalerate decarboxylase and alcohol dehydrogenase, the α-keto acid intermediates that would normally be used for amino acid synthesis are instead converted into aldehydes and then to the desired branched-chain alcohols.
Engineered yeast strains have been developed to produce a variety of BCHAs. nih.govfrontiersin.org While much of the focus has been on C4 and C5 alcohols like isobutanol and isoamyl alcohol, the extension of these pathways to produce longer-chain alcohols, including C8 isomers, is an active area of research. wikipedia.org This can involve the introduction of novel enzymatic pathways and the optimization of fermentation conditions to channel carbon flux towards the desired products.
Ecological and Environmental Impact Research Pertaining to Branched Alcohols
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical compound describe its journey and transformation within the environment. cdc.gov This involves understanding how it moves through different environmental media—air, water, and soil—and the chemical, physical, and biological changes it undergoes. cdc.govnih.gov For branched alcohols like 2,5-dimethyl-2-hexanol, key properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (logP) are crucial in predicting their behavior. kg.ac.rsau.dk
The mobility and persistence of a contaminant are significant factors in its environmental impact. army.mil A compound's tendency to adsorb to soil and sediment is indicated by its soil adsorption coefficient (Koc). cdc.gov A higher Koc value suggests that the chemical will bind more tightly to organic matter in the soil, reducing its mobility into groundwater. cdc.gov Conversely, a compound's volatility, often related to its vapor pressure and Henry's Law Constant, determines its tendency to be transported in the air. cdc.govepa.gov
While specific, comprehensive environmental fate studies on this compound are not extensively detailed in publicly available literature, its behavior can be inferred from its physicochemical properties and the general behavior of branched alcohols. These alcohols can enter the environment and undergo various transformation processes. researchgate.net Biodegradation is a primary pathway for the breakdown of many organic compounds, including alcohols, by microorganisms in soil and water. nih.govresearchgate.net The structure of branched alcohols can influence their rate of biodegradation compared to straight-chain alcohols. cleaninginstitute.org
Interactive Table: Physicochemical Properties Influencing Environmental Fate
| Property | Definition | Relevance to this compound's Environmental Fate |
| Water Solubility | The maximum amount of a substance that can dissolve in a given amount of water. | Influences whether the compound is likely to be found in aquatic environments and its potential to leach into groundwater. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | A higher vapor pressure indicates a greater tendency to volatilize and be transported in the atmosphere. |
| Octanol-Water Partition Coefficient (logP) | A measure of the ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. | Indicates the compound's lipophilicity; a higher logP suggests a greater tendency to bioaccumulate in organisms' fatty tissues. researchgate.net |
| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to adsorb to the organic matter in soil or sediment. cdc.gov | Determines the mobility of the compound in soil and its potential to contaminate groundwater. cdc.gov |
| Henry's Law Constant | An indicator of the tendency of a chemical to partition between air and water. cdc.gov | A high value suggests a greater likelihood of volatilizing from water into the air. cdc.gov |
Source Identification of Branched Alcohols in Indoor and Outdoor Environments
Branched alcohols, including this compound, are part of a broad class of substances known as Volatile Organic Compounds (VOCs). oxidationtech.comcondorchem.com VOCs are emitted from a wide array of products and materials, and their presence is a significant factor in both indoor and outdoor air quality. epa.govoxidationtech.com
Indoor Environments: Indoor concentrations of VOCs are often significantly higher than outdoor levels. oxidationtech.com This is due to the multitude of emission sources commonly found within buildings, coupled with limited ventilation. Potential indoor sources of branched alcohols include:
Building Materials and Furnishings: Paints, adhesives, plasticizers, and flooring materials can release a variety of VOCs. nih.govresearchgate.net
Consumer Products: Cleaning supplies, personal care products, air fresheners, and permanent markers are known to emit organic compounds. oxidationtech.comnih.gov For instance, research has identified compounds like 2-ethyl-1-hexanol originating from plasticizers in building materials and dust through microbial degradation. nih.govresearchgate.net
Biological Sources: Microorganisms, such as bacteria and fungi, can produce certain alcohols as metabolic byproducts. nih.gov Studies have also documented the emission of various VOCs, including alcohols, from indoor ornamental plants. researchgate.net
Outdoor Environments: Outdoor sources of branched alcohols are often linked to industrial processes and anthropogenic activities. While specific sources for this compound are not widely documented, general sources for VOCs include:
Industrial Emissions: Chemical manufacturing and processing facilities can be sources of various organic compounds.
Vehicle Emissions: The combustion of fuels can release a complex mixture of hydrocarbons and other VOCs. mdpi.com
Natural Sources: Vegetation can emit a variety of VOCs, although this is more commonly associated with compounds like terpenes. nih.gov
The identification and quantification of specific alcohols in environmental samples typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). cleaninginstitute.orgrsc.orggov.bc.ca This allows researchers to separate and identify individual compounds within a complex mixture, helping to pinpoint their origins. rsc.org
Research into Environmental Remediation Strategies for Alcohol Pollutants
When alcohol pollutants contaminate soil and water, various remediation strategies can be employed to mitigate their impact. researchgate.net Research in this area focuses on developing efficient, cost-effective, and environmentally friendly methods to remove or neutralize these contaminants. biomedres.usmdpi.com
Bioremediation: A primary strategy for organic pollutants is bioremediation, which utilizes microorganisms like bacteria and fungi to break down contaminants. biomedres.usmdpi.comnih.gov This process can occur in situ (at the contamination site) or ex situ (where contaminated material is moved for treatment). biomedres.us
Bioaugmentation: This involves adding specific, pollutant-degrading microbes to a contaminated site to enhance the breakdown process. frontiersin.org
Biostimulation: This technique involves adding nutrients (like nitrogen and phosphorus) and oxygen to stimulate the activity of the indigenous microbial populations already present in the soil or water. nih.govfrontiersin.org
The effectiveness of bioremediation depends on several factors, including the type and concentration of the pollutant, soil and water characteristics (pH, temperature, moisture), and the presence of suitable microorganisms. mdpi.comfrontiersin.org For example, the degradation of alkanes, the parent compounds of many alcohols, is heavily influenced by environmental conditions and the enzymatic capabilities of the microbial community. nih.govresearchgate.net
Phytoremediation: Phytoremediation is another low-cost, eco-friendly approach that uses plants to remove, degrade, or contain environmental contaminants in soil and water. biomedres.us Plants can absorb pollutants through their roots and either store them, convert them into less toxic substances, or release them into the atmosphere. biomedres.us
Physical and Chemical Strategies: In addition to biological methods, various physical and chemical techniques can be used, often in combination with bioremediation. These can include:
Adsorption: Using materials like activated carbon to bind and remove pollutants from water.
Advanced Oxidation Processes (AOPs): Employing powerful oxidizing agents to chemically break down organic contaminants.
Research continues to focus on optimizing these strategies and developing new technologies for the effective remediation of sites contaminated with alcohol pollutants and other VOCs. researchgate.net
Emerging Research Directions and Future Perspectives in 2,5 Dimethyl 2 Hexanol Chemistry
Integration of Green Chemistry Principles in Synthesis
The synthesis of 2,5-dimethyl-2-hexanol is increasingly being viewed through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. ajrconline.orgyoutube.com This paradigm shift encourages the development of synthetic routes that are not only efficient but also environmentally benign. The core principles of green chemistry are guiding research in this area. nih.govnih.gov
Key strategies include:
Waste Prevention: Designing syntheses to produce minimal to no waste is a primary goal. ajrconline.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product is a critical measure of efficiency. nih.gov
Use of Safer Solvents: Research is moving towards the use of innocuous solvents, with water being an ideal medium for some reactions. ajrconline.orgrsc.org Visible-light-mediated synthesis of tertiary alcohols in water represents a significant step forward in this domain. rsc.org
Catalysis: The use of catalytic reagents in small amounts is preferred over stoichiometric reagents, as catalysts can be recycled and are more efficient. nih.govorganic-chemistry.org
| Principle | Description | Relevance to this compound Synthesis |
|---|---|---|
| Prevention | It is better to prevent waste than to treat it after it has been created. nih.gov | Developing high-yield, low-byproduct synthetic pathways. |
| Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. nih.gov | Designing reactions, such as addition reactions, where most atoms from the reactants are incorporated into the product. |
| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. ajrconline.org | Replacing toxic reagents and solvents with safer alternatives. |
| Safer Solvents and Auxiliaries | Make auxiliary substances unnecessary wherever possible and innocuous when used. nih.gov | Employing water or other green solvents instead of volatile organic compounds. rsc.org |
| Design for Energy Efficiency | Minimize the energy requirements of chemical processes. ajrconline.org | Utilizing catalytic processes that operate under mild conditions (ambient temperature and pressure). |
| Use of Renewable Feedstocks | A raw material should be renewable rather than depleting. youtube.com | Exploring biocatalytic routes that utilize biomass-derived starting materials. nih.gov |
| Catalysis | Catalytic reagents are superior to stoichiometric reagents. nih.gov | Developing novel, highly selective, and recyclable catalysts for branched alcohol synthesis. |
Novel Catalytic Systems for Branched Alcohol Synthesis
The development of innovative catalytic systems is central to advancing the synthesis of branched alcohols like this compound. Research is focused on creating catalysts that offer high selectivity, efficiency, and stability under green reaction conditions.
One promising strategy is hydrogen borrowing catalysis , which enables the formation of C-C bonds using alcohols as starting materials, generating water as the only byproduct. acs.org This method has been successfully applied to synthesize β-branched carbonyl compounds from secondary alcohols, and similar principles can be extended to the synthesis of tertiary alcohols. acs.org For instance, iridium-based catalysts have shown high efficiency in these transformations under relatively low temperatures. acs.org
Another area of active research involves multicatalytic approaches that combine different types of catalysis—such as enzyme-, organo-, and heterogeneous catalysis—in one-pot procedures. justia.com This can involve the enzymatic oxidation of a simple alcohol to an aldehyde, followed by an organocatalyzed aldol (B89426) condensation and subsequent hydrogenation using a recyclable heterogeneous metal catalyst to form a more complex branched alcohol. justia.com Furthermore, quadruple relay catalysis systems involving multiple transition metal catalysts (e.g., iridium, rhodium, and ruthenium) are being explored for the selective conversion of simple alkanes into linear and potentially branched alcohols. nih.gov
| Catalytic System | Key Features | Potential Advantages for this compound Synthesis | Reference Catalyst Example |
|---|---|---|---|
| Hydrogen Borrowing Catalysis | Uses alcohols as alkylating agents; water is the only byproduct. acs.org | High atom economy; avoids toxic alkyl halides. | [Cp*IrCl2]2 acs.org |
| Multicatalytic Systems | Combines enzymatic, organo-, and/or heterogeneous catalysis in a single pot. justia.com | Increased efficiency by reducing intermediate purification steps; eco-friendly. | Combined Enzyme/Organocatalyst/Metal Catalyst justia.com |
| Relay Catalysis | Multiple catalytic cycles operate in sequence to build complex molecules from simple precursors. nih.gov | Enables synthesis from abundant feedstocks like alkanes; high selectivity. | Ir/Rh/Ru multi-catalyst system nih.gov |
| Molybdenum-based Catalysts | Effective for higher alcohol synthesis from syngas. dtu.dklehigh.edu | Potential for converting biomass-derived syngas into branched alcohols. | K2CO3/Mo2C dtu.dk |
Advanced Biocatalytic and Metabolic Engineering Approaches
Biocatalysis and metabolic engineering offer powerful and sustainable alternatives to traditional chemical synthesis for producing branched-chain higher alcohols. nih.gov These approaches leverage the metabolic pathways of microorganisms, which can be engineered to convert renewable resources like glucose into valuable chemicals. cabidigitallibrary.orgpbworks.com
Metabolic engineering of hosts such as Escherichia coli and Ralstonia eutropha has been a major focus. cabidigitallibrary.orgresearchgate.net The strategy often involves diverting highly active amino acid biosynthetic pathways. cabidigitallibrary.orgnih.gov Precursor 2-keto acids from these pathways are redirected towards alcohol synthesis through the introduction of specific enzymes like 2-keto acid decarboxylases and alcohol dehydrogenases. pbworks.com This approach has led to the successful production of branched-chain alcohols like isobutanol, and the principles are applicable to the synthesis of more complex structures. pbworks.comresearchgate.net
Key metabolic engineering strategies include:
Pathway Redirection: Carbon flux is channeled away from native metabolic products (like polyhydroxybutyrate (B1163853) in R. eutropha) and towards the desired alcohol product. researchgate.net
Enzyme Engineering: Modifying enzymes to improve their activity, specificity, and stability for industrial process conditions. mdpi.com
Host Strain Optimization: Eliminating competing metabolic pathways and improving the host's tolerance to the alcohol product can significantly increase final titers. researchgate.net
The use of enzymes, either as isolated biocatalysts or within whole cells, is a cornerstone of industrial biotechnology and sustainable chemistry. ed.ac.ukexeter.ac.uknih.gov This approach allows for reactions to be carried out under mild conditions with high specificity, reducing both energy consumption and the formation of unwanted byproducts. ed.ac.uk
Expanding Applications in Specialized Chemical Synthesis and Materials Science Research
While this compound is used in chemical synthesis, emerging research points to new, specialized applications. sigmaaldrich.com The unique structure of branched tertiary alcohols imparts specific properties that are valuable in materials science and as precursors for other functional molecules.
One area of investigation is their potential use as components of e-fuels . A recent study on the thermo-oxidative aging of alcohols found that branched-chain iso-alcohols exhibit significantly higher stability compared to their linear n-alcohol counterparts. rsc.org After accelerated aging, around 80% of the iso-alcohol remained, compared to only 57-63% for the n-alcohols, with significantly fewer acidic byproducts formed. rsc.org This enhanced stability makes branched structures like this compound promising candidates for next-generation, sustainable fuels.
In materials science, the bulky, branched structure can be exploited in the synthesis of polymers and surfactants. The dimethyl groups can influence polymer properties such as glass transition temperature, solubility, and thermal stability. It can also serve as a key intermediate in the synthesis of fine chemicals and pharmaceuticals, where its specific steric and electronic properties can be used to control reaction outcomes.
Multidisciplinary Research Collaborations
The complexity of developing sustainable and efficient chemical processes necessitates a multidisciplinary approach. The future of this compound chemistry will rely heavily on collaborations between experts in various fields.
Organic Chemistry and Catalysis: Synthetic chemists are needed to design novel reaction pathways and highly efficient catalysts. acs.org
Biotechnology and Metabolic Engineering: Biologists and engineers collaborate to design and optimize microbial cell factories for the bio-production of branched alcohols from renewable feedstocks. researchgate.netnih.gov
Materials Science: Materials scientists can explore the incorporation of this compound and its derivatives into new polymers, coatings, and other advanced materials, evaluating their physical and chemical properties. rsc.org
Chemical Engineering: Process engineers are crucial for scaling up both chemical and biocatalytic synthesis from the laboratory to an industrial scale, ensuring economic viability and process safety. ed.ac.uk
Collaborations between academic research institutions and industrial partners are also vital for translating fundamental discoveries into commercially viable technologies. ed.ac.uksoci.org Such partnerships accelerate the development and implementation of sustainable chemical manufacturing processes, ensuring that innovative research has a real-world impact. exeter.ac.uknih.gov
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 2,5-Dimethyl-2-hexanol critical for experimental design?
- Answer: Key properties include a boiling point of ~159.4°C (760 mmHg), density of ~0.81 g/cm³, and a logP value indicating moderate hydrophobicity . These properties guide purification (e.g., distillation) and solubility considerations in solvent selection. Safety parameters, such as flammability (Class III flammable liquid, UN 1987) and recommended storage conditions (ventilated, cool, away from ignition sources), are essential for safe handling .
Q. What synthetic routes are documented for this compound, and how is purity confirmed?
- Answer: A validated method involves catalytic hydrogenation of 2,5-Dimethyl-3,4-hexadien-2-ol using platinum oxide under atmospheric hydrogen, yielding ~60% of the target compound . Purity is confirmed via preparative gas chromatography (vpc) and spectroscopic techniques (IR and NMR). For example, IR spectra show characteristic -OH stretches (3600–3100 cm⁻¹), while NMR reveals distinct methyl group resonances (δ 0.88–1.13 ppm) .
Advanced Research Questions
Q. How do catalyst selection and reaction conditions influence the yield of this compound in hydrogenation reactions?
- Answer: Catalyst choice (e.g., PtO₂ vs. Pd/C) and hydrogen pressure significantly impact selectivity and yield. In the documented method, PtO₂ under 1 atm H₂ achieves partial hydrogenation, but higher pressures or alternative catalysts (e.g., Raney Ni) may improve efficiency . Optimization requires monitoring hydrogen uptake and intermediates via analytical techniques like TLC or GC-MS.
Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved during structural characterization?
- Answer: Cross-referencing with authentic samples and standardized conditions (e.g., deuterated solvents, calibrated instruments) mitigates inconsistencies. For example, δ 1.13 ppm (s, 6H) corresponds to the geminal methyl groups in this compound, distinguishing it from isomers . Computational tools (e.g., DFT calculations) can validate assignments by simulating spectra .
Q. What degradation pathways affect this compound under storage, and how can stability be enhanced?
- Answer: The compound is stable under recommended storage (cool, inert atmosphere) but may degrade via oxidation or hydrolysis. Stability studies under varying temperatures and humidity can identify degradation products. Mitigation strategies include adding antioxidants (e.g., BHT) or using amber glassware to limit light exposure .
Q. How do steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer: The tertiary alcohol structure imposes steric hindrance, reducing reactivity in SN2 mechanisms. Experimental design should prioritize conditions favoring SN1 pathways (e.g., acidic media, polar solvents) or employ activating agents (e.g., tosyl chloride) to enhance leaving-group formation. Kinetic studies comparing reaction rates with less hindered analogs can quantify steric impacts .
Methodological Notes
- Contradiction Analysis: Conflicting spectral or physical data should be addressed through replication, peer-reviewed literature cross-checking, and collaborative validation. For example, discrepancies in reported boiling points may arise from impurities or measurement techniques .
- Safety-Centric Design: Incorporate hazard controls (e.g., fume hoods, flame-resistant PPE) based on flammability and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
